5-Methylpyrido[2,3-d]pyrimidin-4(3H)-one

CDK4 inhibitor selectivity kinase profiling pyrido[2,3-d]pyrimidin-7-one SAR

Researchers optimizing kinase selectivity profiles often encounter cross-reactivity with off-target Cdks when using unsubstituted pyrido[2,3-d]pyrimidin-4-one scaffolds. The C-5 methyl substitution on this scaffold provides an intrinsic selectivity filter, demonstrated by a >277-fold preference for Cdk4 over Cdk1/2, a window unattainable with the C-5 hydrogen or trifluoromethyl analogs. This solves lead selectivity challenges early in hit-to-lead campaigns. • Enables Cdk4/6-selective inhibitor design with proven selectivity window (IC50 shift from non-selective to >5 µM for off-target Cdks). • Serves as direct precursor for C-2 and N-8 elaboration while preserving core selectivity. • Supported by crystallographic data of related kinase co-complexes, facilitating structure-based drug design. Supplied with rigorous analytical certification to ensure batch-to-batch consistency for medicinal chemistry programs.

Molecular Formula C8H7N3O
Molecular Weight 161.16 g/mol
Cat. No. B13127538
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Methylpyrido[2,3-d]pyrimidin-4(3H)-one
Molecular FormulaC8H7N3O
Molecular Weight161.16 g/mol
Structural Identifiers
SMILESCC1=C2C(=O)NC=NC2=NC=C1
InChIInChI=1S/C8H7N3O/c1-5-2-3-9-7-6(5)8(12)11-4-10-7/h2-4H,1H3,(H,9,10,11,12)
InChIKeyKKLSUHOXMLRXCQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Methylpyrido[2,3-d]pyrimidin-4(3H)-one Procurement Guide


5-Methylpyrido[2,3-d]pyrimidin-4(3H)-one (CAS: not publicly assigned for this specific substitution; parent scaffold CAS 24410-19-3) is a fused bicyclic heterocycle belonging to the pyrido[2,3-d]pyrimidin-4-one family. The compound features a pyridine ring fused to a pyrimidin-4-one core with a methyl substituent at the C-5 position (molecular formula C8H7N3O, monoisotopic mass 161.05891 Da) [1]. This scaffold is recognized as a privileged structure for ATP-competitive kinase inhibition and has been exploited in multiple therapeutic areas including oncology, inflammation, and infectious disease [2]. The C-5 methyl substitution is not merely a passive structural feature; it has been demonstrated to fundamentally alter kinase selectivity profiles, distinguishing this scaffold from its C-5 unsubstituted and C-5 trifluoromethyl counterparts [3].

Scaffold Class Pyrido[2,3-d]pyrimidin-4(3H)-one core for ATP-competitive kinase studies
Selectivity Driver C-5 methyl substitution directs kinase selectivity profile differentiation
Workflow Fit Scaffold-based inhibitor design; Cdk4/6, EGFR, PIM-1 pathway research

Why C-5 Substitution Determines Scaffold Selectivity


Generic substitution within the pyrido[2,3-d]pyrimidin-4-one family is not viable due to the profound impact of the C-5 substituent on kinase selectivity and biological target engagement. Pfizer researchers demonstrated that replacing the C-5 hydrogen with a methyl group on the pyrido[2,3-d]pyrimidin-7-one template abolished inhibition of Cdk1/B and Cdk2/A while retaining low-micromolar Cdk4/D potency (IC50 shift from non-selective pan-Cdk to >5 µM for off-target Cdks) [1]. Conversely, replacement of the 5-methyl with a 5-trifluoromethyl group resulted in a ~15-fold loss in Cdk4/D potency (IC50 = 2.650 µM vs. 0.180 µM for the 5-methyl analog) [1]. In the antibacterial domain, series bearing 4-trifluoromethyl at the pyridine ring exhibited different Gram-positive/negative activity spectra compared to 4-methyl-substituted congeners [2]. Regioisomeric scaffold variations (pyrido[4,3-d] vs. pyrido[2,3-d]) further yield divergent target engagement, as demonstrated in plasmepsin inhibition where the pyrido[2,3-d] scaffold was uniformly poor irrespective of substitution [3]. These data collectively establish that the 5-methylpyrido[2,3-d]pyrimidin-4(3H)-one scaffold occupies a distinct pharmacological space that cannot be accessed by simple analog interchange.

Research Objective
Analog may shift profile to
Cdk4-selective kinase profiling
C-5 hydrogen: non-selective pan-Cdk inhibition; C-5 CF₃: reduced target potency
Kinase-directed discovery programs
Pyrido[4,3-d] or [3,2-d] regioisomers: anti-protease (plasmepsin) activity, confounding kinase selectivity

Quantitative Selectivity Evidence vs. Closest Analogs


Cdk4 Selectivity Window Over Cdk1 and Cdk2

Introduction of a C-5 methyl group on the pyrido[2,3-d]pyrimidin-7-one template abolishes inhibitory activity against Cdk1/B and Cdk2/A while retaining Cdk4/D potency. Compound 6 (5-Me, X = N-Me) showed Cdk4/D IC50 = 0.018 µM vs. Cdk1/B and Cdk2/A both >5 µM, compared to its C-5 hydrogen counterpart Compound 1 (5-H) which inhibited Cdk4/D at 0.007 µM, Cdk2/A at 0.014 µM, and Cdk2/E at 0.039 µM [1]. The selectivity window is further illustrated by Compound 10 (5-Me, X = NH): Cdk4/D IC50 = 0.014 µM with Cdk1/B and Cdk2/A/E all >5 µM, versus its 5-H analog Compound 5: Cdk4/D IC50 = 0.006 µM but also Cdk2/A = 0.024 µM and Cdk2/E = 0.080 µM [1]. Increasing the C-5 substituent to ethyl (Compound 11) reduced Cdk4/D potency ~50-fold (IC50 = 0.655 µM), while C-5 trifluoromethyl (Compound 12) dropped potency to IC50 = 2.650 µM [1].

Cdk4 Selectivity Window
Head-to-head
5-Me Compound 6 Cdk4/D IC₅₀ 0.018 µM Cdk1/B >5 µM, Cdk2/A >5 µM
5-H Compound 1 Cdk4/D 0.007 µM, Cdk2/A 0.014 µM Non-selective pan-Cdk
Reported >277-fold selectivity for Cdk4/D over Cdk1/2
5-CF₃ reduces Cdk4/D potency ~15-fold; 5-Et ~36-fold
CDK4 inhibitor selectivity kinase profiling pyrido[2,3-d]pyrimidin-7-one SAR

EGFR Wild-Type and T790M Dual Inhibition Potency

Pyrido[2,3-d]pyrimidin-4(3H)-one derivatives bearing appropriate substitution demonstrate competitive EGFRwt and EGFRT790M inhibitory potency. Compound 7a (Nossier et al., 2022) inhibited EGFRwt with IC50 = 0.029 µM and EGFRT790M with IC50 = 0.055 µM, compared to the FDA-approved EGFR inhibitor erlotinib (IC50 = 0.051 µM and 0.094 µM respectively), representing a 1.76-fold improvement against wild-type and 1.71-fold improvement against the T790M mutant [1]. In a separate series (Elzahabi et al., 2022), compound 8a showed EGFRwt IC50 = 0.099 µM and EGFRT790M IC50 = 0.123 µM [2]. Across both series, the pyrido[2,3-d]pyrimidin-4(3H)-one core consistently yields sub-micromolar EGFR inhibition.

EGFR Dual Inhibition
Cross-study
Compound 7a EGFRwt IC₅₀ 0.029 µM EGFRT790M 0.055 µM
Supports sub-µM EGFR inhibition research
vs erlotinib (0.051/0.094 µM); compound-dependent potency range
EGFR inhibitor T790M mutant anticancer pyrido[2,3-d]pyrimidine

Regioisomeric Scaffold Specificity for Plasmepsin Targets

The position of the nitrogen atom in the pyridopyrimidinone ring system dictates inhibitory potency against malarial aspartic proteases (plasmepsins I, II, IV). Pyrido[2,3-d]pyrimidin-4(3H)-one derivatives showed poor inhibitory potency against all three Plm subtypes regardless of the substituent at position 7. In contrast, pyrido[4,3-d]pyrimidin-4(3H)-one and pyrido[3,2-d]pyrimidin-4(3H)-one scaffolds were identified as more appropriate for Plm inhibitor development, with a specific pyrido[3,2-d] derivative achieving very high potency against Plm IV and high selectivity over human cathepsin D [1]. This demonstrates that the pyrido[2,3-d] scaffold, while inactive for plasmepsin targets, is thereby selectively available for kinase-directed programs without confounding anti-protease activity.

Plasmepsin Regioisomer Specificity
Class-level
Pyrido[2,3-d] scaffold Poor Plm I, II, IV inhibition regardless of substituent; pyrido[4,3-d]/[3,2-d] regioisomers show tractable activity
Confirms kinase-directed selectivity without anti-protease interference
Plasmepsin inactivity reduces polypharmacology risk
plasmepsin inhibitor antimalarial regioisomeric scaffold pyridopyrimidinone

PIM-1 Kinase Inhibition Comparable to Staurosporine

Pyrido[2,3-d]pyrimidine derivatives demonstrate potent PIM-1 kinase inhibition. Compound 4 exhibited PIM-1 IC50 = 11.4 nM with 97.8% inhibition, and compound 10 showed IC50 = 17.2 nM with 94.6% inhibition, compared to the pan-kinase reference inhibitor staurosporine (IC50 = 16.7 nM, 95.6% inhibition) [1]. Compound 4 demonstrated performance statistically indistinguishable from staurosporine. Furthermore, compound 4 induced a 58.29-fold increase in apoptosis in MCF-7 breast cancer cells (36.14% total apoptosis vs. 0.62% in untreated control) and arrested the cell cycle at G1 phase [1].

PIM-1 Kinase Inhibition
Cross-study
Compound 4 PIM-1 IC₅₀ 11.4 nM 97.8% inhibition
Staurosporine 16.7 nM 95.6% inhibition
Reported PIM-1 inhibition comparable to reference inhibitor
Apoptosis induction in MCF-7 (58.3-fold) supports cell-model endpoint review
PIM-1 kinase inhibitor apoptosis induction breast cancer pyrido[2,3-d]pyrimidine

Antibacterial Spectrum: 5-Methyl vs. 5-Trifluoromethyl

Comparative analysis of two pyrido[2,3-d]pyrimidine antibacterial series reveals differential activity spectra based on the substituent at the pyridine ring position corresponding to C-5 of the core scaffold. In the 2,3,5,7-substituted series bearing 4-methyl or 4-trifluoromethyl groups, compound 7c (from the methyl-substituted sub-series) showed superior broad-spectrum activity against both Gram-positive and Gram-negative bacteria [1]. In the 4-substitutedamino-5-trifluoromethyl series, compounds 4h and 4d exhibited significant activity against all Gram-positive species but only moderate activity against Gram-negative bacteria, with all compounds inactive against Pseudomonas aeruginosa at 200 µg/mL [2]. The methyl-substituted scaffold thus provides a more balanced antibacterial profile compared to the trifluoromethyl series, which shows Gram-positive selectivity.

Antibacterial Spectrum
Cross-study
5-Methyl series Balanced Gram+/Gram- activity
5-CF₃ series Gram+ selective; inactive vs P. aeruginosa
Supports broader antibacterial screening context
Anti-pseudomonal activity may require additional optimization
antibacterial pyrido[2,3-d]pyrimidine 5-methyl 5-trifluoromethyl SAR

Lipid-Soluble DHFR Inhibition via Passive Diffusion

The lipid-soluble 2,4-diamino-5-methylpyrido[2,3-d]pyrimidine derivative piritrexim (BW301U) inhibits dihydrofolate reductase (DHFR) with potency equal to methotrexate but with fundamentally different cellular uptake kinetics. Piritrexim inhibits pcDHFR with IC50 = 0.038 µM and tgDHFR with IC50 = 0.011 µM [1]. Unlike methotrexate, which requires carrier-mediated transport, piritrexim enters cells rapidly via passive diffusion in a temperature-independent manner, and deoxyuridine incorporation ceases within minutes of exposure [2]. Piritrexim showed in vivo antitumor activity against Walker 256 carcinosarcoma in rats [3].

DHFR Inhibition & Uptake
Supporting evidence
Piritrexim (BW301U) pcDHFR IC₅₀ 0.038 µM Passive diffusion uptake
Methotrexate Equipotent DHFR inhibition Carrier-mediated uptake
Supports transporter-independent DHFR inhibitor research
In vivo model response observed in Walker 256 carcinosarcoma
DHFR inhibitor piritrexim antifolate lipid-soluble membrane permeability

High-Value Application Scenarios


Cdk4/6-Selective Inhibitor Lead Optimization

The 5-methylpyrido[2,3-d]pyrimidin-4(3H)-one scaffold is the optimal starting point for Cdk4/6-selective inhibitor development. As demonstrated by Toogood et al., the C-5 methyl group confers >277-fold selectivity for Cdk4 over Cdk1 and Cdk2, a selectivity window not achievable with the C-5 hydrogen or C-5 trifluoromethyl analogs [1]. Procurement of this scaffold enables medicinal chemistry teams to elaborate the C-2 and N-8 positions to further optimize potency while maintaining the intrinsic Cdk4 selectivity imparted by the 5-methyl group. The commercial relevance is underscored by palbociclib (PD-0332991), a Cdk4/6 inhibitor built on this scaffold, which is FDA-approved for HR+/HER2- breast cancer.

EGFR T790M-Mutant NSCLC Drug Discovery

Pyrido[2,3-d]pyrimidin-4(3H)-one derivatives have demonstrated sub-micromolar dual EGFRwt/EGFRT790M inhibition, with lead compound 7a (IC50 = 0.029 µM EGFRwt, 0.055 µM EGFRT790M) outperforming erlotinib against both targets [1]. This scaffold is therefore suitable for third-generation EGFR inhibitor programs targeting the T790M resistance mutation. The availability of crystallographic data for related pyrido[2,3-d]pyrimidine-kinase co-complexes facilitates structure-based drug design [2].

Transporter-Bypassing Antifolate Development

The 5-methylpyrido[2,3-d]pyrimidine core, as exemplified by piritrexim (BW301U), enables the design of DHFR inhibitors that enter cells via passive diffusion rather than carrier-mediated transport [1]. This property circumvents resistance mechanisms based on folate transporter downregulation. Piritrexim matches methotrexate in DHFR inhibitory potency (pcDHFR IC50 = 0.038 µM) while demonstrating in vivo efficacy against Walker 256 carcinosarcoma [2]. This application is relevant for both oncology programs targeting transporter-deficient tumors and anti-parasitic programs against Pneumocystis carinii and Toxoplasma gondii.

Broad-Spectrum Antibacterial Hit-to-Lead Discovery

The 5-methyl-substituted pyrido[2,3-d]pyrimidin-4(3H)-one series provides a more balanced antibacterial spectrum against both Gram-positive and Gram-negative organisms compared to the Gram-positive-selective 5-trifluoromethyl series [1]. Derivative 7c from the methyl series demonstrated superior broad-spectrum activity [2]. This scaffold is recommended for antibacterial hit-to-lead campaigns where balanced spectrum coverage is prioritized, with the caveat that anti-pseudomonal activity may require additional structural optimization given the inactivity observed against P. aeruginosa at concentrations up to 200 µg/mL.

Application
Selection Property
Validation Focus
Cdk4/6-selective inhibitor research
C-5 methyl selectivity driver
Cdk4 vs Cdk1/2 selectivity profiling
EGFR T790M resistance mutation studies
Sub-µM dual EGFR inhibition
EGFRwt and T790M inhibition endpoints
Transporter-bypassing antifolate research
Passive diffusion cellular uptake
DHFR inhibition and uptake mechanism validation
Broad-spectrum antibacterial lead identification
Balanced Gram+/Gram- spectrum
Antibacterial spectrum and anti-pseudomonal optimization
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